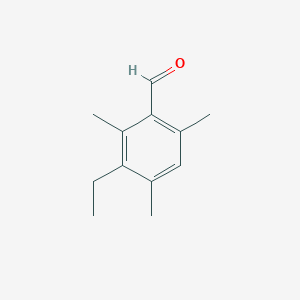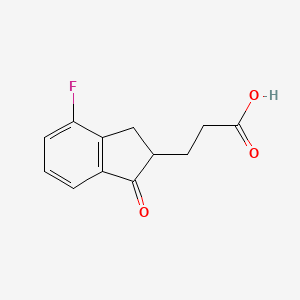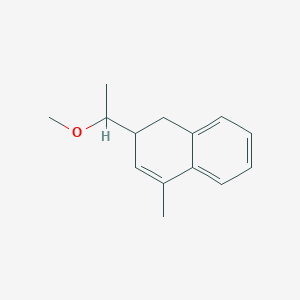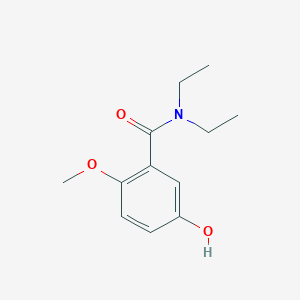![molecular formula C13H15NS2 B14397276 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-84-0](/img/structure/B14397276.png)
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a sulfanyl group attached to the benzothiazole ring, which is further substituted with a 4-methylpent-3-en-2-yl group
Métodos De Preparación
The synthesis of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-methylpent-3-en-2-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Addition: The double bond in the 4-methylpent-3-en-2-yl group can participate in addition reactions with electrophiles like halogens or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: A precursor in the synthesis of the compound, known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
2-(Methylthio)benzothiazole: Known for its use as a flavoring agent and in the synthesis of other chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Propiedades
Número CAS |
89648-84-0 |
|---|---|
Fórmula molecular |
C13H15NS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-en-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H15NS2/c1-9(2)8-10(3)15-13-14-11-6-4-5-7-12(11)16-13/h4-8,10H,1-3H3 |
Clave InChI |
GPEBUSFKCQQOBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C)C)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)



![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)



![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)


